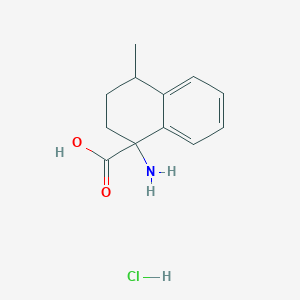
1-(3,4-Diethoxybenzenesulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Properties
Piperazine derivatives have been explored for their antimicrobial and antitubercular activities. Their structure-activity relationship (SAR) studies have shown significant potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These findings suggest piperazine-based molecules as vital components for developing new antimicrobial agents, highlighting their importance in addressing global health challenges related to tuberculosis and other bacterial infections (Girase et al., 2020).
Pharmacological Applications
Piperazine is a core structure in many pharmacologically active compounds, contributing to a wide range of therapeutic effects. Modifications to the piperazine nucleus have led to the development of drugs with antipsychotic, antidepressant, anticancer, anti-inflammatory, and other therapeutic properties. This versatility underscores the scaffold's role in the rational design of drugs for treating diverse diseases and conditions, emphasizing the ongoing interest and potential for new discoveries in piperazine-based pharmacology (Rathi et al., 2016).
Metabolic Studies and Cytoprotection
Piperazine derivatives have been investigated for their metabolic effects and cytoprotective actions. For example, Trimetazidine, a piperazine derivative, is noted for its anti-ischaemic effect without major impacts on hemodynamics or myocardial oxygen consumption. Research in this area provides insights into the mechanisms of action and potential clinical applications of piperazine compounds in managing conditions like angina pectoris, suggesting broader implications for cardiovascular health and treatment strategies (Cargnoni et al., 1999).
Role in Drug Design and Development
The structural features of piperazine make it a key substructure in the development of novel therapeutic agents, particularly antidepressants. The presence of piperazine is linked to specific binding conformations and pharmacokinetic profiles favorable for central nervous system (CNS) activity. This highlights its critical role in drug development processes, providing valuable insights into the design of more effective and specific antidepressant therapies (Kumar et al., 2021).
Enhancing Bioavailability of Therapeutic Drugs
Piperine, a major compound derived from piperazine, has been studied for its bioavailability-enhancing properties. By influencing the metabolic processes, piperine can increase the absorption and effectiveness of various therapeutic drugs and phytochemicals. This bioavailability enhancement is crucial for developing more efficient drug delivery systems and maximizing the therapeutic potential of existing and new pharmacological agents (Srinivasan, 2007).
Safety and Hazards
The safety information for 1-(3,4-Diethoxybenzenesulfonyl)piperazine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
1-(3,4-diethoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-3-19-13-6-5-12(11-14(13)20-4-2)21(17,18)16-9-7-15-8-10-16/h5-6,11,15H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAVYVYLNSSEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCNCC2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Diethoxybenzenesulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[4-(trifluoromethoxy)phenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2774209.png)

![N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide](/img/structure/B2774212.png)



![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2774218.png)
![2-[(4-Methyl-2-nitroanilino)methylene]malononitrile](/img/structure/B2774220.png)
![Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2774222.png)
![2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B2774226.png)


![1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]phthalazine](/img/structure/B2774229.png)